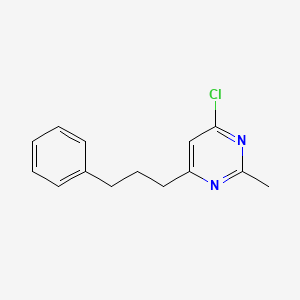4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine
CAS No.: 2098086-00-9
Cat. No.: VC3206151
Molecular Formula: C14H15ClN2
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098086-00-9 |
|---|---|
| Molecular Formula | C14H15ClN2 |
| Molecular Weight | 246.73 g/mol |
| IUPAC Name | 4-chloro-2-methyl-6-(3-phenylpropyl)pyrimidine |
| Standard InChI | InChI=1S/C14H15ClN2/c1-11-16-13(10-14(15)17-11)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3 |
| Standard InChI Key | SWPMVGHVRPMEPR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)CCCC2=CC=CC=C2 |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)CCCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine features a pyrimidine core with three key substituents:
-
A chlorine atom at position 4
-
A methyl group at position 2
-
A 3-phenylpropyl chain at position 6
This arrangement creates a molecule with distinct regions of polarity and lipophilicity, potentially influencing its solubility, protein binding, and membrane permeability characteristics.
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Physical State | Crystalline solid | Common for similar pyrimidines |
| Solubility | Poorly soluble in water; Soluble in organic solvents | Based on presence of lipophilic groups |
| Molecular Weight | ~274-276 g/mol | Calculated from molecular formula |
| Melting Point | ~90-150°C | Range for similar pyrimidines |
| Stability | Stable under standard conditions | Characteristic of pyrimidine ring |
The 3-phenylpropyl chain likely contributes significant lipophilicity to the molecule, potentially enhancing its membrane permeability while reducing water solubility compared to simpler pyrimidine derivatives.
Chemical Reactivity and Reactions
Nucleophilic Substitution Reactions
The chlorine at position 4 represents a reactive site for nucleophilic substitution reactions, a characteristic feature of halogenated pyrimidines. This reactivity can be leveraged for further functionalization:
Amination Reactions
Reaction with amines can yield 4-amino derivatives, which are important intermediates in medicinal chemistry. The reaction typically proceeds under mild to moderate conditions, often requiring heating in protic solvents or polar aprotic solvents like DMSO or DMF.
Alkoxylation Reactions
Treatment with alkoxides can produce 4-alkoxy derivatives, expanding the diversity of functional groups that can be incorporated into the pyrimidine scaffold.
Functional Group Modifications
The 3-phenylpropyl chain offers opportunities for additional chemical modifications:
Aromatic Substitution
The phenyl ring could undergo electrophilic aromatic substitution reactions (e.g., nitration, sulfonation) to introduce additional functional groups.
Chain Modifications
The propyl linker between the pyrimidine and phenyl rings could potentially be modified through oxidation or reduction reactions to yield derivatives with different chain lengths or functional groups.
Analytical Methods and Characterization
Spectroscopic Identification
For proper characterization and identification of 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine, several analytical techniques would typically be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key NMR signals would include:
-
¹H NMR: Signals for the methyl group (approximately δ 2.5-2.7 ppm), the pyrimidine H-5 (approximately δ 7.0-7.5 ppm), and the complex pattern for the phenylpropyl chain.
-
¹³C NMR: Characteristic signals for the pyrimidine carbon atoms, particularly the carbon bearing the chlorine substituent (approximately δ 160-165 ppm).
Mass Spectrometry
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure, including the loss of the chlorine atom and fragmentation of the phenylpropyl chain.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of synthesized material, with detection typically accomplished through UV absorption due to the compound's aromatic nature.
Citations "Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine." CN103012278A. Patent document describing synthesis methods for related chlorinated pyrimidines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume